The quest for novel anticancer agents has led to the exploration of various chemical compounds with potential therapeutic effects. Among these, α-aminophosphonate derivatives containing a 2-oxoquinoline structure have garnered attention due to their promising antitumor activities. The synthesis of such compounds using efficient methodologies is crucial for the development of new drugs. In this context, the compound "Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate" represents a significant advancement in the field of medicinal chemistry, with potential applications in cancer treatment.
Mechanism of Action
The antitumor activity of α-aminophosphonate derivatives has been evaluated through in vitro studies on various cancer cell lines
Applications
The primary application of Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate (SID7970631) lies in its use as a chemical probe to study SF-1 []. Its potent and selective inhibition of SF-1 allows researchers to investigate:
Functional Ultra-High-Throughput Screening: SID7970631 was identified through a functional ultra-high-throughput screening (uHTS) strategy targeting SF-1 []. This demonstrates its utility in identifying and characterizing novel inhibitors of SF-1.
Validation in Physiologically Relevant Assays: SID7970631's inhibitory activity was confirmed in a more physiologically relevant assay employing full-length SF-1 protein and its native response element []. This strengthens its validity as a tool for studying SF-1 in a more native context.
Selectivity Profiling: The selectivity of SID7970631 was assessed against other nuclear receptors, including RAR-related orphan receptor A (RORA), Herpes simplex virus transcriptional activator protein Vmw65 (VP16), and liver receptor homolog 1 (LRH-1) []. This confirmed its specificity towards SF-1 and minimizes off-target effects in research applications.
Compound Description: This compound is a potent, selective, and cell-penetrant inhibitor of Steroidogenic factor-1 (SF-1) identified through ultra-high-throughput screening (uHTS) . It displayed an IC50 of 760 nM in a cell-based transactivation assay employing a chimeric SF-1 construct and 30 nM in a functional assay with full-length SF-1 protein and its native response element .
Relevance: This isoquinolinone analog is structurally analogous to Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate (SID7970631), sharing the core isoquinoline structure and differing only in the substituent on the benzodioxole/benzodioxane ring system. This structural similarity suggests a shared pharmacophore responsible for SF-1 inhibition .
Δ9-Tetrahydrocannabinol (THC)
Compound Description: THC is the primary psychoactive constituent of cannabis. It has been shown to attenuate operant responding for both intracranial self-stimulation (ICSS) and food reinforcement, suggesting a role in modulating the mesolimbic dopamine system and motivated behavior .
Relevance: While structurally dissimilar to Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate (SID7970631), THC is relevant due to its shared pharmacological target, the cannabinoid receptor type 1 (CB1). The studies highlighting THC's effects on ICSS and food reinforcement investigate the broader modulation of the endocannabinoid system, a system potentially impacted by Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate (SID7970631) through its downstream effects on SF-1 .
Compound Description: JZL184 is a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) . This inhibition leads to increased brain levels of 2-AG and subsequent activation of CB1 receptors.
Relevance: JZL184, similar to Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate (SID7970631), exerts its effects by modulating the endocannabinoid system, although through a different mechanism. JZL184's effect on ICSS, attenuating the reward response, highlights the role of 2-AG and its downstream signaling pathways in motivated behavior, providing context for understanding the potential influence of Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate (SID7970631).
Compound Description: PF-3845 is a selective inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) .
Relevance: Although PF-3845 targets FAAH, a different endocannabinoid-degrading enzyme than that targeted by JZL184, both compounds modulate the endocannabinoid system, a system potentially impacted by Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate (SID7970631). PF-3845's limited effect on ICSS in isolation, compared to JZL184, suggests a more dominant role for 2-AG over AEA in this specific behavioral paradigm .
Compound Description: SA-57 acts as a dual inhibitor of both FAAH and MAGL, effectively increasing levels of both AEA and 2-AG . This dual inhibition results in a more pronounced cannabimimetic profile compared to single enzyme inhibition.
Relevance: SA-57, by targeting both FAAH and MAGL, provides a point of comparison to the more selective endocannabinoid modulators. Its robust effect on ICSS, similar in magnitude to THC, underscores the importance of considering the combined action of AEA and 2-AG when evaluating the potential effects of Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate (SID7970631) on the endocannabinoid system .
Compound Description: JZL195, similar to SA-57, functions as a dual inhibitor of FAAH and MAGL, elevating brain levels of both AEA and 2-AG . It fully substitutes for SA-57 in drug-discrimination procedures, indicating shared pharmacological effects.
Relevance: JZL195's classification as a dual FAAH/MAGL inhibitor, alongside its ability to substitute for SA-57, emphasizes the robust behavioral effects associated with simultaneously targeting both arms of the endocannabinoid system. This dual inhibition serves as a reference point for understanding the potential impact of Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate (SID7970631), particularly if its downstream effects on SF-1 influence both AEA and 2-AG levels .
Compound Description: MJN110 is a selective MAGL inhibitor, exhibiting cannabimimetic effects by increasing 2-AG levels in the brain .
Relevance: As a selective MAGL inhibitor, MJN110 complements the pharmacological profile of JZL184, further supporting the role of 2-AG in mediating the behavioral effects observed following endocannabinoid system modulation. Its inclusion alongside Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate (SID7970631) in future studies could help elucidate the specific contributions of AEA and 2-AG in SF-1-mediated effects .
Compound Description: URB597 is a selective inhibitor of FAAH, leading to increased levels of AEA and potentiation of endocannabinoid signaling .
Relevance: URB597, alongside PF-3845, provides further evidence for the distinct pharmacological profiles of FAAH and MAGL inhibitors. While both compounds target the endocannabinoid system, their divergent effects highlight the importance of considering the individual roles of AEA and 2-AG when evaluating the potential impact of Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate (SID7970631).
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.